(3Z)-3-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-[(4-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLENE]-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLENE]-1H-INDOL-2-ONE typically involves the condensation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde with indole-2-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the solvent used can be ethanol or methanol . The reaction mixture is heated under reflux for several hours to ensure complete condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-[(4-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLENE]-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-[(4-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLENE]-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-methoxy-5-nitrobenzoic acid
- 4-Hydroxy-3-methoxybenzaldehyde
- 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde
Uniqueness
3-[(4-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLENE]-1H-INDOL-2-ONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its indole core structure is particularly significant in medicinal chemistry, as it is a common scaffold in many bioactive compounds .
Properties
Molecular Formula |
C16H12N2O5 |
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Molecular Weight |
312.28 g/mol |
IUPAC Name |
(3Z)-3-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C16H12N2O5/c1-23-14-8-9(7-13(15(14)19)18(21)22)6-11-10-4-2-3-5-12(10)17-16(11)20/h2-8,19H,1H3,(H,17,20)/b11-6- |
InChI Key |
WPHSCZAUPDUDQR-WDZFZDKYSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C\2/C3=CC=CC=C3NC2=O |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C2C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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